molecular formula C17H14N2 B14559258 (1,2-Diphenylethyl)propanedinitrile CAS No. 61668-45-9

(1,2-Diphenylethyl)propanedinitrile

Cat. No.: B14559258
CAS No.: 61668-45-9
M. Wt: 246.31 g/mol
InChI Key: UFBAUZRCMVIRPM-UHFFFAOYSA-N
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Description

(1,2-Diphenylethyl)propanedinitrile is a nitrile-containing organic compound characterized by a central propanedinitrile backbone (two nitrile groups attached to a propane chain) and a 1,2-diphenylethyl substituent. The diphenylethyl group introduces steric bulk and aromaticity, which may influence its reactivity, solubility, and biological activity. Propanedinitriles are known for their versatility in organic synthesis, serving as intermediates for heterocycles, ligands, or pharmaceuticals .

Properties

CAS No.

61668-45-9

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

2-(1,2-diphenylethyl)propanedinitrile

InChI

InChI=1S/C17H14N2/c18-12-16(13-19)17(15-9-5-2-6-10-15)11-14-7-3-1-4-8-14/h1-10,16-17H,11H2

InChI Key

UFBAUZRCMVIRPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)C(C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Diphenylethyl)propanedinitrile typically involves the alkylation of propanedinitrile with a suitable diphenylethyl halide. One common method includes the reaction of propanedinitrile with 1,2-diphenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for (1,2-Diphenylethyl)propanedinitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: (1,2-Diphenylethyl)propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrile groups, using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted nitriles or other derivatives.

Scientific Research Applications

(1,2-Diphenylethyl)propanedinitrile has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1,2-Diphenylethyl)propanedinitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Diphenidine (1-(1,2-Diphenylethyl)piperidine)

  • Molecular Formula : C₁₉H₂₃N
  • Molecular Weight : 265.39 g/mol
  • Key Features : Replaces the propanedinitrile group with a piperidine ring.
  • Applications : Acts as an NMDA receptor antagonist, studied for neuropharmacological effects .
  • Safety: Limited safety data; structurally related arylcyclohexylamines have dissociative psychoactive effects .

Thiourea Derivatives with Diphenylethyl Groups

Examples from and include:

1-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea Molecular Formula: C₂₉H₃₁N₃S Molecular Weight: 453.64 g/mol Key Features: Thiourea linkage with naphthyl and dimethylamino substituents. Storage: Requires refrigeration (0–6°C) due to instability .

N-[(1S,2S)-2-(Dimethylamino)-1,2-diphenylethyl]-N′-[[...]methyl]thiourea Molecular Formula: C₃₇H₄₉N₃S Molecular Weight: 567.87 g/mol Applications: Likely used in chiral resolution or receptor-binding studies, given its stereochemical complexity .

Hypothetical Comparison with (1,2-Diphenylethyl)propanedinitrile

Property (1,2-Diphenylethyl)propanedinitrile Diphenidine Thiourea Derivatives
Core Functional Group Propanedinitrile Piperidine Thiourea
Molecular Weight ~290–310 g/mol (estimated) 265.39 g/mol 453–567 g/mol
Polarity High (nitrile groups) Moderate (tertiary amine) Moderate (thiourea linkage)
Potential Applications Organic synthesis, ligands Neuropharmacology Chiral catalysts, receptor studies

Functional Analogues with Propanedinitrile Backbones

2,2-Dichloropropanedinitrile

  • Molecular Formula : C₃Cl₂N₂
  • Molecular Weight : 134.95 g/mol
  • Key Features : Chlorine substituents enhance electrophilicity and reactivity.
  • Safety : Hazardous upon inhalation or skin contact; requires strict safety protocols .

Contrast with (1,2-Diphenylethyl)propanedinitrile

  • Biological Activity : Aromatic diphenylethyl groups could confer receptor-binding affinity, whereas chlorinated propanedinitriles are more likely to act as toxic intermediates .

Research Findings and Implications

  • Synthetic Utility : Propanedinitriles are valuable in cycloaddition reactions; the diphenylethyl group’s steric effects may direct regioselectivity in such processes.
  • Pharmacological Potential: Diphenidine’s NMDA antagonism suggests that diphenylethyl-containing compounds could interact with ion channels, but nitriles may introduce toxicity concerns requiring further study .
  • Stability Challenges : Thiourea derivatives with diphenylethyl groups require refrigeration, implying that (1,2-Diphenylethyl)propanedinitrile may also need controlled storage conditions .

Q & A

Q. Table 1: Reaction Conditions for Propanedinitrile Derivatives

PrecursorCatalystSolventYield (%)
Bromophenyl derivativesK₂CO₃DMF65–75
Thiophene intermediatesH₂SO₄EtOH55–60

Basic: Which spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

  • NMR: ¹H/¹³C NMR to confirm phenyl groups and nitrile positions.
  • IR: Identify nitrile (C≡N) and aromatic C-H stretches.
  • Mass Spectrometry: Confirm molecular weight (e.g., m/z 265.39 for C₁₉H₂₃N) .
  • X-ray Crystallography: Resolve steric effects from diphenylethyl groups .

Basic: What safety protocols are required for handling this compound?

Methodological Answer:

  • Hazards: Irritant (skin/eyes), potential respiratory toxicity.
  • PPE: Gloves, goggles, and fume hood use.
  • First Aid: Flush eyes/skin with water; seek medical attention for inhalation .

Advanced: How can synthetic yields be optimized given steric hindrance from diphenylethyl groups?

Methodological Answer:

  • Catalyst Optimization: Use bulky bases (e.g., DBU) to reduce side reactions.
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance solubility.
  • Microwave Synthesis: Shorten reaction time (e.g., 30 mins at 120°C) .

Advanced: How to resolve contradictions in UV-Vis and fluorescence data?

Methodological Answer:
Discrepancies may arise from tautomerism or aggregation.

  • Solution: Conduct solvent-dependent studies (e.g., hexane vs. DCM).
  • Advanced Techniques: Time-resolved fluorescence to assess excited-state dynamics .

Advanced: What electronic properties make this compound suitable for D-π-A chromophores?

Methodological Answer:
The nitrile groups act as electron-withdrawing units, enabling charge transfer in D-π-A systems.
Table 2: Optical Properties in D-π-A Systems

Applicationλₐ₆ₛ (nm)Fluorescence Quantum Yield
Organic LEDs450–5000.4–0.6
Bioimaging550–6000.3–0.5
Data from

Advanced: Why do pharmacological assays show variable NMDA receptor binding?

Methodological Answer:
Enantiomeric purity critically affects receptor affinity. and show (R)- and (S)-enantiomers of related compounds exhibit 10-fold differences in IC₅₀ values.
Recommendation:

  • Use chiral HPLC to separate enantiomers.
  • Validate binding via radioligand displacement assays .

Advanced: How to establish structure-activity relationships (SAR) for nitrile derivatives?

Methodological Answer:

  • Modify Substituents: Replace phenyl groups with heteroaromatics (e.g., thiophene).
  • Computational Modeling: DFT calculations (e.g., HOMO-LUMO gaps) predict reactivity .
  • Biological Testing: Compare IC₅₀ values across analogs .

Advanced: What computational methods predict thermal stability?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Decomposition onset >200°C.
  • Molecular Dynamics: Simulate bond dissociation energies (C≡N vs. C-C) .

Advanced: How to address discrepancies in crystallographic vs. computational bond lengths?

Methodological Answer:

  • X-ray vs. DFT: Account for crystal packing forces in experimental data.
  • Benchmarking: Use high-level theories (e.g., CCSD(T)) for accuracy .

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